![molecular formula C25H24N4O3S2 B2571020 2-(4-allyl-3,5-dioxo-3,4-dihydro-2H-pyridazino[4,5-b][1,4]thiazin-6(5H)-yl)-N-phenylacetamide CAS No. 1115866-65-3](/img/structure/B2571020.png)
2-(4-allyl-3,5-dioxo-3,4-dihydro-2H-pyridazino[4,5-b][1,4]thiazin-6(5H)-yl)-N-phenylacetamide
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Description
The compound “2-(4-allyl-3,5-dioxo-3,4-dihydro-2H-pyridazino[4,5-b][1,4]thiazin-6(5H)-yl)-N-phenylacetamide” is a chemical compound with the molecular formula C18H15F3N4O3S . It has an average mass of 424.397 Da and a mono-isotopic mass of 424.081696 Da .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . A novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles, and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .Scientific Research Applications
- Application : AKOS002147207 derivatives have been designed as fluorescent probes based on the bimane scaffold. These probes exhibit tunable absorption and emission in the visible region, along with large Stokes shifts. Specifically, they can detect fibrillar aggregates of the α-synuclein (αS) protein, which are associated with Parkinson’s disease (PD). One probe even shows selective binding to αS fibrils relative to other proteins in cell lysates and amyloid fibrils of tau and amyloid-β .
- Application : AKOS002147207 derivatives were synthesized as potential anticancer agents. The 4-aryl-substituted compounds exhibited moderate to good potency against various cancer cell lines. Structure-activity relationship analysis revealed that specific substitutions on different rings influenced their biological activity. Notably, molecule 14f demonstrated potent anticancer activity, making it a lead compound for further optimization .
- Application : Researchers explore multitarget drugs that can bind to multiple sites within a biological system. AKOS002147207 derivatives could serve as promising candidates for such multitarget drug design, potentially impacting cancer treatment .
- Application : A synthetic pathway was developed to create a novel 4-aryl-3,4-dihydro-2H-1,4-benzoxazine scaffold. The resulting compounds were evaluated as potential anticancer agents. Hydroxyl groups on specific rings and para-amino substitutions significantly influenced their potency .
Fluorescent Probes for Amyloid Detection
Anticancer Agents with Benzoxazine Scaffold
Multitarget Drug Design
Synthesis of 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines
Other Applications
properties
IUPAC Name |
2-[[4-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-[(4-methylphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O3S2/c1-15-4-6-17(7-5-15)13-26-22(31)14-33-25-28-20(12-21(30)29-25)23-16(2)27-24(34-23)18-8-10-19(32-3)11-9-18/h4-12H,13-14H2,1-3H3,(H,26,31)(H,28,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWFOYUQVGMSFOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CSC2=NC(=CC(=O)N2)C3=C(N=C(S3)C4=CC=C(C=C4)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-(2-(4-methoxyphenyl)-4-methylthiazol-5-yl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-methylbenzyl)acetamide |
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